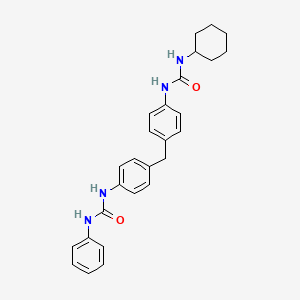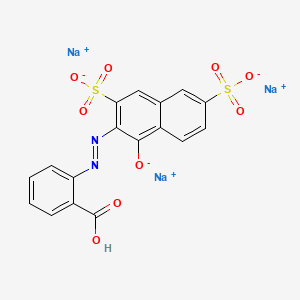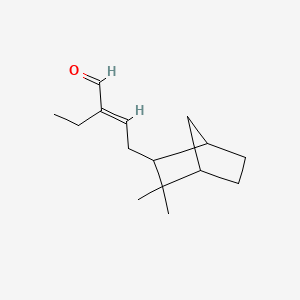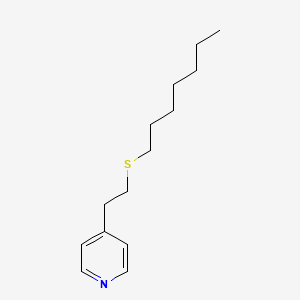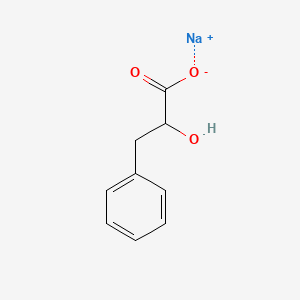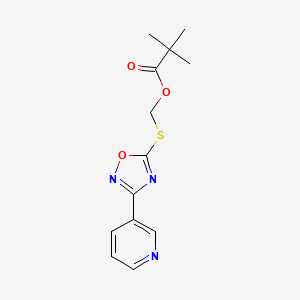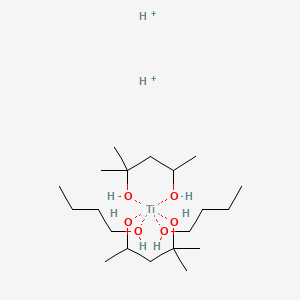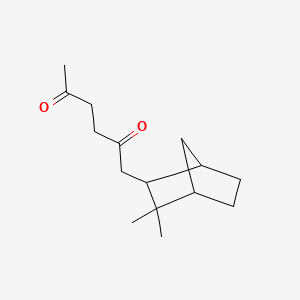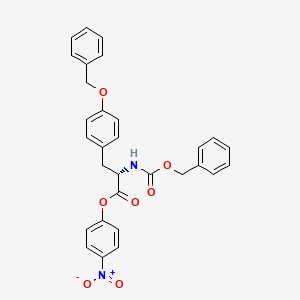
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime is a chemical compound with the molecular formula C23H39NO2 and a molecular weight of 361.56126 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methyl group, and an oxime functional group attached to a long aliphatic chain. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime typically involves the reaction of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime involves its interaction with molecular targets and pathways in biological systems. The hydroxy and oxime groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound may also interact with cell membranes and proteins, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime can be compared with similar compounds such as:
1-(2-Hydroxy-4-methylphenyl)ethanone oxime: This compound has a shorter aliphatic chain and different physical properties.
1-(2-Hydroxy-5-methylphenyl)ethanone oxime: This compound has a different position of the methyl group, affecting its reactivity and applications.
1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime: This compound has a different chain length, influencing its solubility and stability
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
85586-87-4 |
|---|---|
Formule moléculaire |
C23H39NO2 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
2-[(Z)-N-hydroxy-C-(13-methyltetradecyl)carbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C23H39NO2/c1-19(2)14-12-10-8-6-4-5-7-9-11-13-15-22(24-26)21-17-16-20(3)18-23(21)25/h16-19,25-26H,4-15H2,1-3H3/b24-22- |
Clé InChI |
WBGYECHEZSDHDH-GYHWCHFESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)/C(=N\O)/CCCCCCCCCCCCC(C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=NO)CCCCCCCCCCCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



